Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a 3-methoxy-3-(2-nitrophenyl)propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury typically involves the reaction of mercury(II) chloride with 3-methoxy-3-(2-nitrophenyl)propyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization and chromatography may be employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions to replace the chloro group.
Major Products
Oxidation: Products may include mercury oxides or other oxidized mercury species.
Reduction: The major product would be the corresponding amino derivative.
Substitution: The products would depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although its toxicity limits its use.
Industry: Utilized in the development of specialized materials and chemical processes.
Mechanism of Action
The mechanism of action of Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The mercury atom can form strong bonds with sulfur atoms, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can affect various molecular pathways, leading to potential toxic effects.
Comparison with Similar Compounds
Similar Compounds
Methylmercury: Another organomercury compound with significant biological activity.
Ethylmercury: Similar in structure but with an ethyl group instead of the 3-methoxy-3-(2-nitrophenyl)propyl group.
Phenylmercury: Contains a phenyl group bonded to mercury.
Uniqueness
Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury is unique due to the presence of the 3-methoxy-3-(2-nitrophenyl)propyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
53720-11-9 |
---|---|
Molecular Formula |
C10H12ClHgNO3 |
Molecular Weight |
430.25 g/mol |
IUPAC Name |
chloro-[3-methoxy-3-(2-nitrophenyl)propyl]mercury |
InChI |
InChI=1S/C10H12NO3.ClH.Hg/c1-3-10(14-2)8-6-4-5-7-9(8)11(12)13;;/h4-7,10H,1,3H2,2H3;1H;/q;;+1/p-1 |
InChI Key |
OIYBOEWKVJLLLG-UHFFFAOYSA-M |
Canonical SMILES |
COC(CC[Hg]Cl)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.